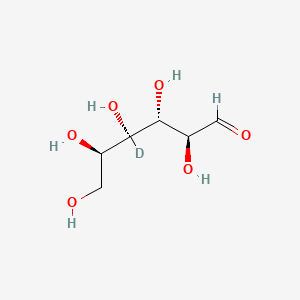

D-Mannose-d-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Mannose-d-1: is a naturally occurring monosaccharide, which is an epimer of glucose at the C-2 position. It is found in various fruits and plants and is also synthesized in the human body from glucose. This compound is known for its role in preventing urinary tract infections by inhibiting the adhesion of Escherichia coli to the urothelium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: D-Mannose-d-1 can be synthesized from D-glucose using chemical methods. This process often involves the use of molybdate catalysts.

Enzymatic Conversion: Enzymatic methods involve the use of specific enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase to convert D-glucose or D-fructose to D-mannose.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: D-Mannose-d-1 can undergo oxidation reactions to form D-mannonic acid.

Reduction: It can be reduced to form D-mannitol, a sugar alcohol.

Isomerization: this compound can be isomerized to D-fructose using specific isomerases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Isomerization: Enzymes like D-lyxose isomerase and D-mannose isomerase are used under mild conditions.

Major Products:

D-Mannonic Acid: Formed from oxidation.

D-Mannitol: Formed from reduction.

D-Fructose: Formed from isomerization.

Applications De Recherche Scientifique

Chemistry:

- D-Mannose-d-1 is used as a starting material for the synthesis of various compounds, including immunostimulatory agents and vitamins .

Biology:

Medicine:

- This compound is widely used as a dietary supplement for preventing urinary tract infections. It inhibits the adhesion of Escherichia coli to the urothelium, thereby preventing infection .

Industry:

Mécanisme D'action

D-Mannose-d-1 exerts its effects primarily by inhibiting the adhesion of Escherichia coli to the urothelium. This is achieved through competitive inhibition, where free D-mannose in urine saturates the FimH adhesin structures on the bacteria, preventing them from attaching to the urinary tract epithelial cells . The bacteria are then expelled through urination .

Comparaison Avec Des Composés Similaires

D-Glucose: A common monosaccharide used for energy.

D-Fructose: Another monosaccharide used as a sweetener.

D-Tagatose: A low-calorie sweetener with anti-diabetic properties.

D-Allulose: Known for its anti-hyperlipidemic and anti-inflammatory effects.

Uniqueness:

- Unlike D-glucose and D-fructose, D-Mannose-d-1 has specific applications in preventing urinary tract infections.

- D-Tagatose and D-Allulose have different physiological effects, such as anti-diabetic and anti-inflammatory properties, whereas this compound is primarily known for its role in urinary health .

Propriétés

Formule moléculaire |

C6H12O6 |

|---|---|

Poids moléculaire |

181.16 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6D |

Clé InChI |

GZCGUPFRVQAUEE-KBFNKTCUSA-N |

SMILES isomérique |

[2H][C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.